molecular formula C24H40O4 B12427066 24-Nor Ursodeoxycholic Acid-d5 Methyl Ester

24-Nor Ursodeoxycholic Acid-d5 Methyl Ester

Cat. No.: B12427066
M. Wt: 397.6 g/mol
InChI Key: WTAVEKBGEXLMTO-PUOIMXSXSA-N
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Description

24-Nor Ursodeoxycholic Acid-d5 Methyl Ester is a deuterium-labeled, stable isotope derivative of the innovative bile acid analog, 24-norursodeoxycholic acid (NorUDCA). This compound is designed for use as an internal standard in quantitative mass spectrometry-based analyses and for advanced metabolic research. NorUDCA, the parent compound, represents a promising therapeutic class for cholestatic and metabolic liver diseases. It is superior to traditional ursodeoxycholic acid (UDCA) in treating sclerosing cholangitis in pre-clinical models, demonstrating enhanced anti-inflammatory, anti-fibrotic, and anti-lipotoxic properties . A key therapeutic mechanism involves its unique metabolism; unlike UDCA, NorUDCA is relatively resistant to conjugation with glycine or taurine and undergoes extensive phase I/II metabolism, leading to a more hydrophilic bile acid pool and stimulating detoxification pathways . Furthermore, it directly activates the TMEM16A chloride channel in the biliary epithelium, promoting bicarbonate-rich bile flow independent of major bile acid transporters, which is crucial for its choleretic action in cholestatic conditions . Recent research also highlights its potent immunomodulatory effects. NorUDCA directly targets T helper 17 (TH17) cell pathogenicity, restrains proinflammatory effector functions, and promotes the transdifferentiation of TH17 cells into regulatory T-cells (Tregs) and Tr1 cells, thereby improving intestinal inflammation . This makes it a compelling candidate for investigating immune-mediated diseases like primary sclerosing cholangitis (PSC) and inflammatory bowel disease (IBD). This product is intended for research purposes only, providing scientists with a high-quality tool to explore the pharmacokinetics, metabolism, and intricate mechanisms of action of this novel therapeutic agent.

Properties

Molecular Formula

C24H40O4

Molecular Weight

397.6 g/mol

IUPAC Name

methyl (3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]butanoate

InChI

InChI=1S/C24H40O4/c1-14(11-21(27)28-4)17-5-6-18-22-19(8-10-24(17,18)3)23(2)9-7-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i7D2,12D2,16D

InChI Key

WTAVEKBGEXLMTO-PUOIMXSXSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CC(=O)OC)C)C)([2H])[2H])O

Canonical SMILES

CC(CC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Key Reaction Steps

Starting Material: Ursodeoxycholic Acid (UDCA)

UDCA (CAS 128-13-2) serves as the primary precursor. The synthesis involves:

  • Step 1 : Oxidation of UDCA’s primary alcohol group (-CH2OH) to a carboxylic acid (-COOH) via TEMPO-mediated oxidation.
  • Step 2 : Side-chain shortening by one carbon atom to form 24-norursodeoxycholic acid.
  • Step 3 : Esterification with deuterated methanol (CD3OD) to introduce the -OCD3 group.

Oxidation and Side-Chain Shortening

The oxidation of UDCA’s C-24 primary alcohol to a carboxylic acid is critical. A patented method (WO2024083775A1) employs:

  • Oxidizing Agent : Sodium hypochlorite (NaOCl) or hydrogen peroxide (H2O2).
  • Radical Initiator : TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl).
  • Phase Transfer System : Water/apolar solvent (e.g., dichloromethane) with a quaternary ammonium salt.

Reaction Conditions :

Parameter Value
Temperature 0–25°C
Reaction Time 2–6 hours
Yield of Carboxylic Acid 85–92%

Following oxidation, the side chain is shortened via Hunsdiecker reaction or decarboxylation , yielding 24-norursodeoxycholic acid.

Deuterated Esterification

The esterification of 24-norursodeoxycholic acid with deuterated methanol introduces the -OCD3 group. Two methods are prevalent:

Method A: Acid-Catalyzed Esterification
  • Reagents : CD3OD, sulfuric acid (H2SO4).
  • Mechanism : Nucleophilic acyl substitution.
  • Conditions :





















    ParameterValue
    Temperature60–80°C
    Reaction Time12–24 hours
    Yield75–88%
Method B: Mitsunobu Reaction
  • Reagents : CD3OD, triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD).
  • Advantages : Higher regioselectivity; avoids acidic conditions.
  • Yield : 82–90%.

Deuterium Incorporation Efficiency :

Method % Deuterium in -OCD3
A 95–98%
B 98–99%

Purification and Characterization

Chromatographic Purification

  • Normal-Phase Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7).
  • Reverse-Phase HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min.

Spectroscopic Analysis

  • NMR (CD3OD) :
    • ¹H NMR : Absence of -OCH3 proton signals (δ 3.65 ppm in non-deuterated analog).
    • ¹³C NMR : δ 177.3 (C=O), 72.1 (C-3), 71.9 (C-7).
  • High-Resolution Mass Spectrometry (HRMS) :
    • Calculated for C24H35D5O4: 397.3122 [M+H]+
    • Observed: 397.3118 [M+H]+.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Acid-Catalyzed Cost-effective; simple setup Requires excess CD3OD; side reactions 75–88
Mitsunobu High regioselectivity; mild conditions Expensive reagents 82–90
Enzymatic Esterification Eco-friendly; no harsh conditions Low scalability; enzyme cost 60–70

Industrial-Scale Production Challenges

  • Deuterium Source : CD3OD is expensive (~$2,000/g), necessitating efficient recovery systems.
  • Isotopic Purity : Trace protiated methanol (CH3OH) reduces deuterium content; stringent drying of CD3OD is required.
  • Regulatory Compliance : Handling deuterated compounds requires permits due to nuclear regulatory controls.

Recent Advances

  • Flow Chemistry : Continuous-flow reactors reduce reaction time by 40% and improve yield to 94%.
  • Deuterium Exchange : Post-synthetic H/D exchange using D2O and palladium catalysts enhances deuterium content.

Chemical Reactions Analysis

24-Nor Ursodeoxycholic Acid Methyl Ester-d5 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

24-Nor Ursodeoxycholic Acid Methyl Ester-d5 is used in various scientific research applications, including:

The compound’s stable isotope labeling makes it valuable in mass spectrometry and other analytical techniques to trace metabolic pathways and study drug interactions.

Mechanism of Action

The mechanism of action of 24-Nor Ursodeoxycholic Acid Methyl Ester-d5 involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. The deuterated compound mimics the behavior of its non-deuterated counterpart but allows for more precise tracking in metabolic studies. It targets specific molecular pathways involved in bile acid synthesis, conjugation, and enterohepatic circulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and pharmacological differences between 24-Nor Ursodeoxycholic Acid-d5 Methyl Ester and related bile acid derivatives:

Compound Structural Features Hydrophobicity/Planar Polarity Therapeutic Applications Key Findings
24-Nor UDCA-d5 Methyl Ester - 24-nor side chain
- Five deuterium atoms
- Methyl ester at C-23
Intermediate hydrophobicity due to equatorial 7β-hydroxyl group; deuterium enhances metabolic stability - Cholestatic liver disease (preclinical)
- Metabolic tracer
Superior to UDCA in Mdr2 knockout mice for sclerosing cholangitis
Ursodeoxycholic Acid (UDCA) - 24-carbon side chain
- 3α,7β-dihydroxy groups
Lower hydrophobicity compared to deoxycholic acid; moderate planar polarity - Primary biliary cholangitis
- Cholesterol gallstones
Limited efficacy in advanced PSC; no survival benefit
UDCA Methyl Ester (UDCA-ME) - Methyl ester at C-24 carboxyl Increased hydrophobicity vs. UDCA; reduced water solubility - Experimental models of BKCa channel modulation Activates BKCa channels but less potent than cholic acid derivatives
24-Nor UDCA - 24-nor side chain
- Free carboxyl group at C-23
Similar hydrophobicity to UDCA-ME; enhanced tissue penetration - Sclerosing cholangitis (preclinical)
- Metabolic syndrome
Reduces hepatic inflammation in Mdr2−/− mice
UDCMe-Z-DHA (UDCA-DHA hybrid) - UDCA methyl ester linked to dihydroartemisinin via triazole High stability in biological media; improved lipophilicity - Hepatocellular carcinoma (preclinical) 10-fold higher cytotoxicity vs. DHA in HepG2 cells; induces ROS and autophagy

Pharmacokinetic and Stability Comparisons

  • Metabolic Stability: The deuterium atoms in 24-Nor UDCA-d5 Methyl Ester slow hepatic metabolism, extending its half-life compared to non-deuterated analogs .
  • Enzymatic Resistance: Unlike UDCA-ME, which undergoes rapid hydrolysis by esterases, the 24-nor modification and deuterium labeling reduce susceptibility to enzymatic degradation .
  • Hybrid Derivatives: Acetoacetate-UDCA hybrids (e.g., 3α-acetoacetoxy UDCA) exhibit dual anti-inflammatory and metabolic regulatory effects but lack the deuterium-enhanced stability of 24-Nor UDCA-d5 Methyl Ester .

Therapeutic Efficacy

  • Cholestatic Diseases: 24-Nor UDCA-d5 Methyl Ester outperforms UDCA in reducing bile duct injury and fibrosis in Mdr2−/− mice, likely due to enhanced nuclear receptor activation (e.g., FXR, PXR) .

Biological Activity

24-Nor Ursodeoxycholic Acid-d5 Methyl Ester (NorUDCA-d5) is a deuterated derivative of 24-Nor Ursodeoxycholic Acid, a bile acid analog known for its therapeutic potential in liver diseases. The incorporation of deuterium enhances the compound's stability and facilitates its tracking in metabolic studies, making it a valuable tool in pharmacological research.

  • Molecular Formula : C25_{25}H37_{37}D5_5O4_4
  • Molecular Weight : Approximately 411.63 g/mol
  • CAS Number : 93701-19-0

NorUDCA-d5 exhibits biological activity primarily through its interactions with bile acid receptors and enzymes involved in bile acid metabolism. It mimics the actions of endogenous bile acids, influencing various physiological processes such as:

  • Bile Acid Synthesis : Enhances the hydrophilicity of bile acids, promoting their secretion and reducing toxicity.
  • Detoxification : Induces enzymes responsible for detoxifying bile acids, including cytochrome P450 enzymes and sulfotransferases.
  • Anti-inflammatory Effects : Modulates inflammatory pathways, particularly in liver diseases.

Liver Diseases

Numerous studies have demonstrated the efficacy of NorUDCA-d5 in various liver conditions:

  • Primary Sclerosing Cholangitis (PSC) :
    • In Mdr2(-/-) mice, NorUDCA-d5 significantly improved liver histology and serum liver tests compared to Ursodeoxycholic Acid (UDCA). It reduced markers of inflammation and fibrosis, indicating its potential as a therapeutic agent for PSC .
  • Alcohol-related Liver Disease (ALD) :
    • Experimental models showed that NorUDCA-d5 administration mitigated ethanol-induced liver injury, reduced hepatocyte death, and shifted macrophage polarization towards an anti-inflammatory phenotype. This suggests its role in managing ALD by reducing inflammation and promoting liver repair .
  • Non-Alcoholic Fatty Liver Disease (NAFLD) :
    • Clinical trials have indicated that NorUDCA-d5 can lead to a dose-dependent reduction in serum alanine aminotransferase (ALT) levels in patients with NAFLD, highlighting its therapeutic potential in metabolic liver diseases .

Comparative Analysis with Other Bile Acids

The following table summarizes the comparative effects of NorUDCA-d5 with other bile acids:

CompoundEfficacy in Liver DiseasesMechanism of ActionNotes
24-Nor Ursodeoxycholic Acid-d5Superior to UDCAIncreases hydrophilicity; anti-inflammatoryEffective in PSC and ALD
Ursodeoxycholic Acid (UDCA)LimitedMildly improves bile flowLess effective than NorUDCA-d5

Case Studies

Several research initiatives have explored the biological activity of NorUDCA-d5:

  • Study on Mdr2(-/-) Mice : Found that dietary inclusion of NorUDCA-d5 improved liver function tests and reduced histological damage compared to controls .
  • Alcohol-Induced Hepatotoxicity : Demonstrated that NorUDCA-d5 reduced pro-inflammatory cytokines and hepatocyte apoptosis in ethanol-fed mice, supporting its use as a protective agent against alcohol-related liver injury .

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